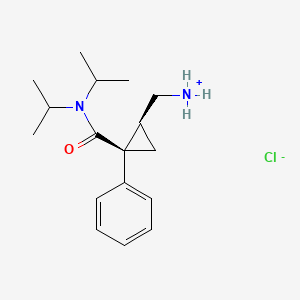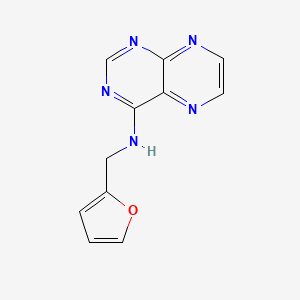
N-(furan-2-ylmethyl)pteridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)pteridin-4-amine is a chemical compound with the molecular formula C11H9N5O It is characterized by the presence of a furan ring attached to a pteridine moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)pteridin-4-amine typically involves the reaction of furan-2-carbaldehyde with pteridin-4-amine under specific conditions. One common method involves the use of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)pteridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, reduced amine derivatives, and halogenated furan compounds.
Scientific Research Applications
N-(furan-2-ylmethyl)pteridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)pteridin-4-amine involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially leading to the inhibition of certain enzymes or the modulation of signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)pyridin-4-amine
- N-(furan-2-ylmethyl)ethanamine
- N-(furan-2-ylmethyl)benzamide
Uniqueness
N-(furan-2-ylmethyl)pteridin-4-amine is unique due to the presence of both a furan ring and a pteridine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
18292-94-9 |
|---|---|
Molecular Formula |
C11H9N5O |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)pteridin-4-amine |
InChI |
InChI=1S/C11H9N5O/c1-2-8(17-5-1)6-14-11-9-10(15-7-16-11)13-4-3-12-9/h1-5,7H,6H2,(H,13,14,15,16) |
InChI Key |
WTADAUIERWGDIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=NC3=NC=CN=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


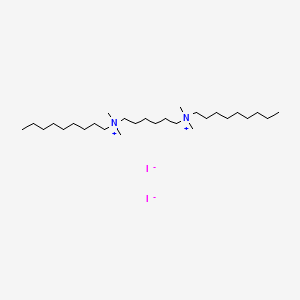
![2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol](/img/structure/B13737114.png)
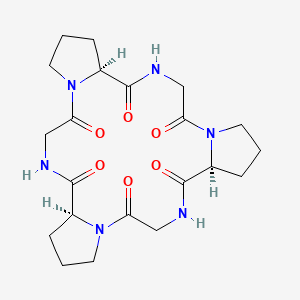
![tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13737128.png)
![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
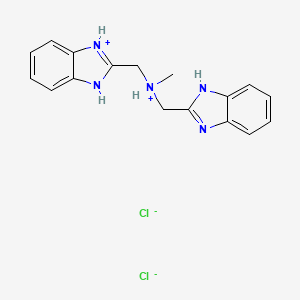

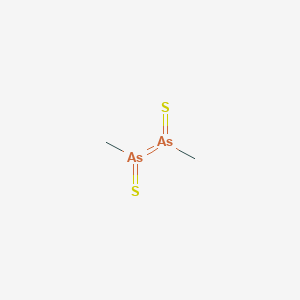
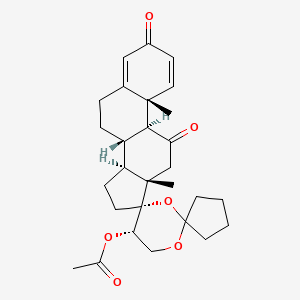
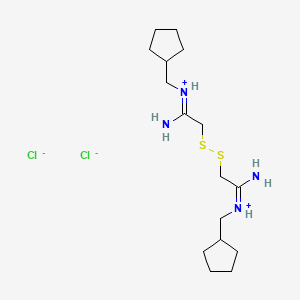
![4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol](/img/structure/B13737168.png)

